molecular formula C24H22ClN3O3S B2971349 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide CAS No. 902556-58-5

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide

Cat. No. B2971349
CAS RN: 902556-58-5
M. Wt: 467.97
InChI Key: ZNNYBBRTWUTOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzothieno[3,2-d]pyrimidin-1(2H)-one core, which is a heterocyclic compound containing a fused ring system of a benzene, thiophene, and pyrimidinone. This core is substituted at the 3-position with a chlorophenyl group and at the 2-position with a dioxo group and a cyclohexylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothieno[3,2-d]pyrimidin-1(2H)-one core would likely contribute significantly to the compound’s overall shape and properties .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide, while not directly mentioned in available research, belongs to a class of compounds that have been studied for various synthetic and medicinal applications. For instance, the synthesis of related thienopyrimidinone derivatives has been explored for their potential as antimicrobial and anti-inflammatory agents. These compounds have shown remarkable activity against fungi, bacteria, and inflammation, indicating a versatile platform for chemical modification and drug development (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018). Similarly, thieno[2,3-d]pyrimidin-4-one scaffolds have been diversified through alkylation reactions, revealing the potential for creating a wide range of bioactive molecules for further pharmacological studies (Dzhavakhishvili, Gorobets, Shishkina, Shishkin, Desenko, & Groth, 2009).

Biological Activities and Potential Applications

The thienopyrimidine derivatives, closely related to the chemical structure , have been examined for their biological activities, including antimicrobial and anti-inflammatory properties. Some studies have demonstrated that modifications on the thienopyrimidine ring can enhance antibacterial, antifungal, and anti-inflammatory activities, suggesting that these compounds could serve as bases for developing new therapeutic agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018). Additionally, the exploration of thienopyrimidinones as aldose reductase inhibitors presents an avenue for the treatment of complications related to diabetes, further showcasing the therapeutic potential of this chemical class (Ogawva, Yamawaki, Matsusita, Nomura, Kador, & Kinoshita, 1993).

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry or materials science, but further studies would be needed to determine its potential uses .

properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3S/c25-15-7-6-10-17(13-15)28-23(30)22-21(18-11-4-5-12-19(18)32-22)27(24(28)31)14-20(29)26-16-8-2-1-3-9-16/h4-7,10-13,16H,1-3,8-9,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNYBBRTWUTOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide

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